Turrapubesin B

Description

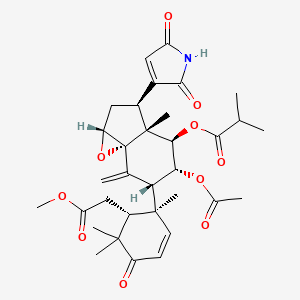

Turrapubesin B is a novel tetranortriterpenoid limonoid isolated from the twigs and leaves of Turraea pubescens. It is characterized by its unique structural features, including a maleimide-bearing ring system and a 14,15-epoxide group, distinguishing it from conventional limonoids . Its molecular formula, C₃₃H₄₁NO₁₀, was determined via high-resolution mass spectrometry (HREIMS), while its planar structure and stereochemistry were elucidated using 2D NMR (NOESY, HMBC) and circular dichroism (CD) analysis of its dihydrogenated derivative . Notably, this compound lacks the α-substituted furan ring common in many limonoids, instead featuring a maleimide moiety—a rare trait in natural products .

Properties

Molecular Formula |

C33H41NO10 |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

[(1aR,3R,3aR,4R,5R,6R,7aS)-5-acetyloxy-3-(2,5-dioxopyrrol-3-yl)-6-[(1S,6R)-6-(2-methoxy-2-oxoethyl)-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-3a-methyl-7-methylidene-1a,2,3,4,5,6-hexahydroindeno[1,7a-b]oxiren-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C33H41NO10/c1-15(2)29(40)43-27-26(42-17(4)35)25(31(7)11-10-21(36)30(5,6)20(31)14-24(38)41-9)16(3)33-22(44-33)13-19(32(27,33)8)18-12-23(37)34-28(18)39/h10-12,15,19-20,22,25-27H,3,13-14H2,1-2,4-9H3,(H,34,37,39)/t19-,20-,22+,25+,26+,27-,31-,32+,33+/m0/s1 |

InChI Key |

OYHDEZIALAUGQD-NBSXFKJOSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@@H](C(=C)[C@]23[C@@]1([C@@H](C[C@H]2O3)C4=CC(=O)NC4=O)C)[C@]5(C=CC(=O)C([C@@H]5CC(=O)OC)(C)C)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OC1C(C(C(=C)C23C1(C(CC2O3)C4=CC(=O)NC4=O)C)C5(C=CC(=O)C(C5CC(=O)OC)(C)C)C)OC(=O)C |

Synonyms |

turrapubesin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

- Maleimide vs.

- Epoxide vs. Double Bonds : The 14,15-epoxide in this compound contrasts with the ∆14,15 double bond in Ciliatasecone O (428) and Ciliatasecone P (429), which alters reactivity and bioactivity .

- Functional Group Variations : this compound’s acetyloxy/isobutyryloxy groups at C-11/C-12 differ from Ciliatasecone J (435), which has a C15 acetyl group .

Table 2: Cytotoxicity and Bioactivity Comparisons

- Maleimide Derivatives : Natural maleimides (e.g., showdomycin, this compound) exhibit cytotoxicity via topoisomerase II inhibition, though this compound’s specific activity remains understudied .

- Cytotoxicity Gaps : While Turrapubesin A shows weak activity against P-388 cells, this compound’s bioactivity is inferred from structural analogs like Turrapubesin E, which is active against lymphocytic leukemia .

Q & A

Q. What are the established protocols for isolating and purifying Turrapubesin B from natural sources, and how can researchers validate purity?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires a combination of NMR (¹H, ¹³C) for structural confirmation and HPLC-MS for quantitative purity assessment. Researchers should cross-reference spectral data with existing literature and use internal standards to calibrate instruments .

Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Standard cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition assays (e.g., kinase or protease targets) are prioritized. Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to mitigate variability .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

Methodological Answer: Cross-check solvent systems and instrumentation parameters (e.g., NMR field strength, LC column type) used in conflicting studies. Reproduce experiments under standardized conditions and compare with authentic samples if available. Contradictions may arise from isomerism or degradation; stability studies under varying pH/temperature can clarify these issues .

Advanced Research Questions

Q. What strategies can resolve contradictory findings in this compound’s mechanism of action across different cellular models?

Methodological Answer: Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent pathways. Validate hypotheses with knockout cell lines or siRNA silencing. Ensure consistency in experimental conditions (e.g., cell passage number, serum concentration) and include orthogonal assays (e.g., fluorescence imaging for localization) .

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases. Use QSAR models to correlate structural modifications (e.g., substituent groups) with activity data. Validate predictions with synthetic analogs and in vitro testing, prioritizing derivatives with >10-fold improved potency .

Q. What experimental design principles minimize bias in assessing this compound’s pharmacokinetic properties in vivo?

Methodological Answer: Implement blinded dosing and randomized animal cohorts. Use LC-MS/MS for plasma concentration quantification with isotope-labeled internal standards. Include control groups for vehicle effects and validate bioavailability via AUC calculations. Sample size must be justified using power analysis (α = 0.05, β = 0.2) .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze heterogeneous bioactivity data for this compound in published literature?

Methodological Answer: Conduct meta-analysis using fixed- or random-effects models to aggregate IC₅₀ values. Adjust for study-specific variables (e.g., cell line origin, assay duration) via subgroup analysis. Report heterogeneity metrics (I² statistic) and sensitivity analyses to identify outliers .

Q. What steps ensure reproducibility of this compound’s synthetic protocols in cross-laboratory studies?

Methodological Answer: Publish detailed step-by-step procedures with exact reagent grades (e.g., HPLC-grade solvents) and equipment specifications (e.g., column particle size). Share raw spectral data in supplementary materials. Collaborative validation through third-party labs is recommended .

Ethical & Reporting Standards

Q. How can researchers ethically address gaps in toxicity data for this compound in preclinical studies?

Methodological Answer: Follow OECD guidelines for acute/chronic toxicity testing, including histopathological analysis in multiple organ systems. Publish negative results to avoid publication bias. Secure institutional animal ethics approval (e.g., IACUC) and adhere to ARRIVE reporting standards .

Q. What are the best practices for visualizing this compound’s structural and bioactivity data in publications?

Methodological Answer: Use ChemDraw for clear 2D structures and PyMOL for 3D protein-ligand interactions. Limit figures to 2–3 key compounds to avoid clutter. For bioactivity, employ heatmaps or dose-response curves with error bars. Avoid journal-specific graphics in preprints to maintain neutrality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.